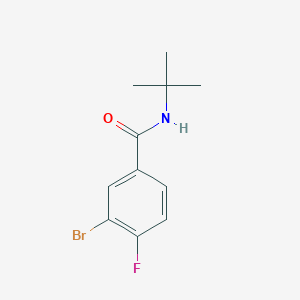

T-Butyl 3-bromo-4-fluorobenzamide

Description

Properties

IUPAC Name |

3-bromo-N-tert-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQTUUIYIQBVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674512 | |

| Record name | 3-Bromo-N-tert-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-68-1 | |

| Record name | 3-Bromo-N-tert-butyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to T-Butyl 3-bromo-4-fluorobenzamide: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of T-Butyl 3-bromo-4-fluorobenzamide (CAS No. 1033201-68-1), a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its synthesis, physicochemical properties, and its significant applications in medicinal chemistry, particularly in the development of targeted kinase inhibitors.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a synthetically versatile molecule that has gained prominence as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its strategic substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a sterically hindering tert-butyl amide group, makes it an attractive starting material for the construction of diverse molecular scaffolds.[3][4] This guide will elucidate the practical synthesis and utility of this compound, providing actionable insights for its application in drug discovery programs.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the amidation of 3-bromo-4-fluorobenzoic acid with tert-butylamine. This transformation is typically achieved using standard peptide coupling reagents to facilitate the formation of the amide bond.

Causality Behind Experimental Choices:

The selection of a carbodiimide-mediated coupling, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like Hydroxybenzotriazole (HOBt), is a well-established and reliable method for amide bond formation.[5] This approach is favored for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of EDCI and the HOBt, driving the reaction to completion without competing in the amidation reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and reagents.

Experimental Protocol: Synthesis via Amide Coupling

Materials:

-

3-bromo-4-fluorobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

tert-Butylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Slowly add tert-butylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1033201-68-1 | [6] |

| Molecular Formula | C₁₁H₁₃BrFNO | [7] |

| Molecular Weight | 274.13 g/mol | [7] |

| Appearance | White to off-white solid | |

| Melting Point | 133-134 °C (for the analogous 4-bromo-N-tert-butyl-benzamide) | [8] |

| MDL Number | MFCD10699644 | [7] |

Note: The melting point is provided for a closely related analog and should be considered an estimate.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-bromo-4-fluorobenzamide scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[1] The bromine atom serves as a versatile handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[9] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for the target kinase.

Notably, derivatives of 3-bromo-4-fluorobenzaldehyde, the precursor to the corresponding amide, have been utilized in the synthesis of inhibitors for key oncogenic kinases like Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).[10][11]

Logical Workflow: From Building Block to Kinase Inhibitor

The following diagram illustrates the logical progression from this compound to a potential kinase inhibitor. The initial building block undergoes a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl moiety at the 3-position. This is a common strategy to occupy the hydrophobic pocket of the kinase active site. Subsequent modifications can be envisioned to further enhance binding affinity and pharmacokinetic properties.

Caption: Logical workflow for developing kinase inhibitors.

Conclusion

This compound is a high-value building block in contemporary drug discovery. Its well-defined synthesis and strategically positioned functional groups provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated utility of the 3-bromo-4-fluorobenzamide core in the development of potent and selective kinase inhibitors underscores its importance for medicinal chemists engaged in the pursuit of novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively leverage this key intermediate in research and development endeavors.

References

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

-

Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorganic & Medicinal Chemistry. Available at: [Link]

- 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.

-

Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry. Available at: [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

This compound | 1033201-68-1. Appchem. Available at: [Link]

-

3-bromo-N-(tert-butyl)-4-methylbenzamide. PubChem. Available at: [Link]

-

Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem. Available at: [Link]

-

3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1]. Chemsigma. Available at: [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals. Available at: [Link]

-

The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]

-

tert-butyl bromoacetate. Organic Syntheses. Available at: [Link]

-

4-Fluorobenzamide. PubChem. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Available at: [Link]

- Benzamide-containing pharmaceutical compositions. Google Patents.

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]

Sources

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1] | Chemsigma [chemsigma.com]

- 7. appchemical.com [appchemical.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-tert-Butyl-3-bromo-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butyl-3-bromo-4-fluorobenzamide, a halogenated aromatic amide. The document details its physicochemical properties, outlines a validated synthetic protocol, describes methods for its structural characterization, and discusses its potential applications as a chemical intermediate in the fields of medicinal chemistry and materials science.

Core Physicochemical Properties

N-tert-Butyl-3-bromo-4-fluorobenzamide is a substituted benzamide featuring bromine and fluorine atoms on the phenyl ring and an N-linked tert-butyl group. These structural motifs are of significant interest in drug discovery for their ability to modulate pharmacokinetic and pharmacodynamic properties. The key identifiers and properties of the compound are summarized below.

Table 1: Physicochemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-N-(tert-butyl)-4-fluorobenzamide | N/A |

| Synonyms | T-Butyl 3-bromo-4-fluorobenzamide | [1] |

| CAS Number | 1033201-68-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1] |

| Molecular Weight | 274.13 g/mol | |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)Br | |

| MDL Number | MFCD10699644 |

Synthesis and Mechanistic Rationale

The synthesis of N-tert-Butyl-3-bromo-4-fluorobenzamide is most effectively achieved via amidation of a 3-bromo-4-fluorobenzoyl chloride precursor with tert-butylamine. This well-established reaction provides a high-yielding and direct route to the target compound.

Synthetic Workflow

The logical flow for the synthesis begins with the activation of the precursor, 3-bromo-4-fluorobenzoic acid, to its more reactive acid chloride form, followed by nucleophilic acyl substitution by tert-butylamine.

Caption: Synthetic workflow for N-tert-Butyl-3-bromo-4-fluorobenzamide.

Experimental Protocol: Amide Coupling

This protocol describes the reaction of a pre-formed acid chloride with tert-butylamine. This is a standard and reliable method for forming secondary amides.

Materials:

-

3-bromo-4-fluorobenzoyl chloride

-

tert-Butylamine

-

Triethylamine (Et₃N) or Pyridine (as an HCl scavenger)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-4-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Reaction: Add the amine solution dropwise to the cooled acid chloride solution over 15-20 minutes with vigorous stirring.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid chloride.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Causality and Experimental Choices

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions because the acid chloride starting material is highly reactive towards water, which would hydrolyze it back to the carboxylic acid, reducing the yield.

-

Low Temperature Addition: The initial reaction is conducted at 0 °C to control the exothermicity of the amidation reaction, preventing potential side reactions.

-

Use of a Base: Triethylamine is added as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the tert-butylamine, ensuring it remains a potent nucleophile, and drives the reaction to completion.

-

Aqueous Workup: The series of aqueous washes is crucial for removing unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities, ensuring the purity of the final product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds. These spectra are essential for verifying the identity and purity of the synthesized material.

Table 2: Predicted NMR and IR Data Summary

| Analysis | Predicted Features |

| ¹H NMR | Singlet (~1.4 ppm, 9H) for the tert-butyl protons.Singlet (~6.0 ppm, 1H) for the amide N-H proton.Multiplets in the aromatic region (~7.2-8.0 ppm, 3H) corresponding to the protons on the substituted phenyl ring. |

| ¹³C NMR | Signal (~29 ppm) for the methyl carbons of the tert-butyl group.Signal (~52 ppm) for the quaternary carbon of the tert-butyl group.Signals in the aromatic region (~115-140 ppm).Signal for the carbonyl carbon (~165 ppm). |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹).C=O (Amide I band) stretch (~1650 cm⁻¹).C-H stretches (~2900-3000 cm⁻¹).C-F and C-Br stretches in the fingerprint region. |

Applications and Research Context

N-tert-Butyl-3-bromo-4-fluorobenzamide serves as a valuable building block in synthetic organic chemistry. The presence of three distinct functional handles—the secondary amide, the bromine atom, and the fluorine atom—allows for diverse and site-selective downstream modifications.

-

Medicinal Chemistry: The 3-bromo-4-fluorobenzamide scaffold is a key structural motif in various pharmaceutically active compounds. The bromine atom is particularly useful as it can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Agrochemicals and Materials Science: Halogenated aromatic compounds are also prevalent in the development of novel agrochemicals and functional organic materials. The specific substitution pattern of this molecule can be exploited to fine-tune physical properties such as crystallinity, solubility, and electronic characteristics.

Handling, Storage, and Safety

As a laboratory chemical, N-tert-Butyl-3-bromo-4-fluorobenzamide should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Appchem. This compound | 1033201-68-1. Available at: [Link]

-

Chemsigma. 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1]. Available at: [Link]

Sources

T-Butyl 3-bromo-4-fluorobenzamide physical properties

An In-depth Technical Guide to T-Butyl 3-bromo-4-fluorobenzamide: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1033201-68-1) is a halogenated aromatic amide that serves as a valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a sterically demanding tert-butyl amide group, imparts specific physicochemical properties that make it a versatile intermediate in the development of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, methods for its characterization, and a discussion of its applications, particularly for professionals in drug discovery and chemical research. The strategic placement of reactive handles—the bromine atom for cross-coupling reactions and the amide moiety for further functionalization or as a stable pharmacophoric element—positions this compound as a key component in the synthesis of novel chemical entities.

Physicochemical and Structural Properties

The properties of this compound are dictated by its molecular structure. The presence of a bromine and a fluorine atom on the benzene ring influences its electronic properties and reactivity, while the N-tert-butyl group significantly impacts its solubility and conformational profile.

| Property | Value | Source |

| CAS Number | 1033201-68-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1][2] |

| Molecular Weight | 274.13 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | Inferred from related compounds[3][4] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; low water solubility. | Inferred from structure[5] |

| Storage | Store at -20°C for long-term stability. | [2] |

The logical workflow for the characterization of a synthetic intermediate like this compound involves a multi-step process to confirm its identity, purity, and properties.

Caption: Logical workflow for synthesis and characterization.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the amidation of a 3-bromo-4-fluorobenzoic acid derivative. A common and reliable starting material for this process is 3-bromo-4-fluorobenzaldehyde, which can be oxidized to the corresponding carboxylic acid before coupling with tert-butylamine.

Synthetic Pathway

The multi-step synthesis begins with the bromination of 4-fluorobenzaldehyde, followed by oxidation to the carboxylic acid, and concludes with amide bond formation. This pathway provides a controlled and scalable method for producing the target compound.

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Amide Coupling

This protocol describes the final step: the coupling of 3-bromo-4-fluorobenzoic acid with tert-butylamine.

Materials:

-

3-Bromo-4-fluorobenzoic acid (1 eq)

-

tert-Butylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[6]

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Procedure:

-

Dissolve 3-bromo-4-fluorobenzoic acid in anhydrous DCM.

-

Add EDCI, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]

-

Add tert-butylamine dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic Analysis

The structural identity of the synthesized compound is confirmed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by both the bromine and fluorine substituents. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be prominent in the aliphatic region (~1.3-1.5 ppm). A broad singlet for the N-H proton will also be present.

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). Signals for the carbonyl carbon of the amide and the quaternary and methyl carbons of the tert-butyl group will also be identifiable.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band for the C=O stretch of the amide group (typically ~1640-1680 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹).

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5]

-

Drug Discovery: The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or modulate lipophilicity.[7] The fluorobenzamide core is present in numerous biologically active compounds. The bromine atom serves as a versatile handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of compound libraries for screening.

-

Chemical Biology: As a building block, it can be incorporated into chemical probes designed to study biological pathways or validate drug targets. The defined stereoelectronic properties of the fluorinated ring are advantageous for designing specific molecular interactions.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from its precursors, such as 3-bromo-4-fluorobenzaldehyde.

-

Hazards: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term preservation of purity, storage at -20°C is recommended.[2]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for researchers in organic and medicinal chemistry. Its well-defined physical properties, accessible synthetic route, and versatile reactive sites make it an important tool for constructing novel molecules with tailored functions. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for its effective and safe application in a research setting.

References

-

Chemsigma. (n.d.). 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1]. Retrieved from [Link]

- Google Patents. (n.d.). US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

-

Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

National Center for Biotechnology Information. (n.d.). N-(4-bromo-3-fluorophenyl)-4-tert-butylbenzamide. PubChem. Retrieved from [Link]

-

John Wiley & Sons, Inc. (2026). N-(4-bromo-1-1tert-butyl-3-cyclopropylpyrazol-5-yl)-o-fluorobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem. Retrieved from [Link]

-

iChemical. (n.d.). 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. Retrieved from [Link]

- Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

-

ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-t-Butyl 3-bromobenzamide. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

Sources

- 1. 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1] | Chemsigma [chemsigma.com]

- 2. This compound, CAS [[1033201-68-1]] | BIOZOL [biozol.de]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 78080-34-9: 4-bromo-N-butylbenzamide | CymitQuimica [cymitquimica.com]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

T-Butyl 3-bromo-4-fluorobenzamide synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of N-tert-Butyl 3-bromo-4-fluorobenzamide

Abstract

N-terthis compound is a substituted benzamide derivative that serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the specific arrangement of functional groups on the aromatic ring—a bromine atom, a fluorine atom, and an amide linkage—which provide multiple points for synthetic modification. This guide provides a comprehensive overview of the key precursors and synthetic strategies for this compound, with a primary focus on the synthesis of the critical intermediate, 3-bromo-4-fluorobenzoic acid. We will explore multiple synthetic pathways, delve into the mechanistic rationale behind experimental choices, and provide detailed protocols for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to N-terthis compound logically disconnects the molecule at its most synthetically accessible bond: the amide C-N bond. This disconnection reveals two primary precursors: an activated form of 3-bromo-4-fluorobenzoic acid and the sterically hindered amine, tert-butylamine. While tert-butylamine is a readily available commercial reagent, the synthesis of 3-bromo-4-fluorobenzoic acid requires a multi-step, regioselective approach, making it the central challenge and the core focus of this guide.

Caption: Retrosynthetic analysis of N-terthis compound.

Core Precursor Synthesis: 3-Bromo-4-fluorobenzoic Acid

The strategic synthesis of 3-bromo-4-fluorobenzoic acid is paramount. The substitution pattern requires careful control of regioselectivity. Several viable routes have been established, each with distinct advantages and considerations.

Route A: Synthesis from Fluorobenzene

This pathway, detailed in patent literature, represents a robust and scalable method starting from an inexpensive, readily available material.[1][2] It proceeds through a Friedel-Crafts acylation, followed by bromination and a haloform reaction.

Caption: Synthetic workflow for 3-bromo-4-fluorobenzoic acid starting from fluorobenzene.

-

Step 1: Friedel-Crafts Acylation: Fluorobenzene is acylated with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The fluorine atom is an ortho-, para-director; due to steric hindrance, the acylation predominantly occurs at the para position, yielding 4-fluoroacetophenone. The catalyst activates the acetyl chloride, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich benzene ring.

-

Step 2: Bromination: The resulting 4-fluoroacetophenone is then brominated. The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. In this case, the activating effect of the fluorine atom directs the incoming bromine to the position ortho to the fluorine (and meta to the acetyl group), yielding 3-bromo-4-fluoroacetophenone.

-

Step 3: Haloform Reaction: The methyl ketone is oxidized to a carboxylic acid using a hypochlorite solution.[1][2] This classic haloform reaction proceeds by repeated halogenation of the methyl group followed by nucleophilic acyl substitution, cleaving off chloroform (CHCl₃) and yielding the sodium salt of the desired carboxylic acid, which is then acidified to give the final product.

Route B: Oxidation of 3-Bromo-4-fluorotoluene

An alternative pathway involves the oxidation of a methyl group on a pre-brominated toluene derivative. This route is contingent on the availability of 3-bromo-4-fluorotoluene.

-

Starting Material: 3-bromo-4-fluorotoluene can be prepared by the bromination of 4-fluorotoluene.[3] Controlling the regioselectivity of this bromination is critical, as the 2-bromo isomer is also formed. The use of a catalyst system like iron and iodine in glacial acetic acid has been shown to favor the formation of the desired 3-bromo isomer.[3]

-

Oxidation: The methyl group of 3-bromo-4-fluorotoluene is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or a mixture of hydrogen peroxide and bromide can be employed for this transformation.[2][4] The reaction typically requires heating to drive the oxidation to completion.[5]

Route C: Sandmeyer Reaction of an Amino Precursor

The Sandmeyer reaction provides a powerful method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[6][7][8]

-

Process Overview: This route would typically start with 4-amino-2-fluorobenzoic acid or a related precursor. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[9] This highly reactive diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper facilitates a single-electron transfer, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical, which then abstracts a bromine atom from the copper complex to yield the final product.[7] This method is valued for its ability to install substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[10]

Data Summary: Comparison of Synthetic Routes

| Route | Starting Material | Key Reagents/Reactions | Advantages | Considerations |

| A | Fluorobenzene | AlCl₃, Acetyl Chloride, Br₂, NaOCl | Inexpensive starting material, well-documented industrial process.[1][2] | Multi-step, requires handling of corrosive reagents. |

| B | 4-Fluorotoluene | Br₂/Fe/I₂, KMnO₄ or H₂O₂ | Fewer steps if starting from 4-fluorotoluene. | Potential for isomeric byproducts during bromination, harsh oxidation conditions.[3] |

| C | Amino-substituted Benzoic Acid | NaNO₂/H⁺, CuBr (Sandmeyer) | Excellent for specific regiochemistry, avoids direct bromination of deactivated rings.[6][7] | Diazonium salts can be unstable, requires careful temperature control. |

Final Amidation Step: Forming the Target Molecule

Once 3-bromo-4-fluorobenzoic acid is synthesized, the final step is the formation of the amide bond with tert-butylamine. Due to the low nucleophilicity and significant steric hindrance of tert-butylamine, direct reaction with the carboxylic acid is inefficient.[11][12] Therefore, activation of the carboxylic acid is essential.

Caption: Key strategies for the final amidation with tert-butylamine.

Acyl Chloride Method

This is a classic and highly effective two-step approach.

-

Activation: The carboxylic acid is converted to the more reactive 3-bromo-4-fluorobenzoyl chloride.[13] This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[14][15] These reagents convert the hydroxyl group of the acid into an excellent leaving group, facilitating nucleophilic attack.

-

Coupling: The isolated acyl chloride is then reacted with tert-butylamine.[16] The reaction is often carried out in an aprotic solvent with a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct that is formed.[15][17] This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Direct Coupling Reagent Method

Modern synthetic chemistry offers a wide array of "coupling reagents" that facilitate amide bond formation in a one-pot procedure, avoiding the need to isolate the often-corrosive acyl chloride.[18]

-

Mechanism of Action: Reagents like dicyclohexylcarbodiimide (DCC), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea for DCC).[19] This intermediate is then readily attacked by the amine.

-

Advantages: These methods often proceed under milder conditions and can be more tolerant of other functional groups. For sterically hindered amines like tert-butylamine, reagents based on acyl fluorides (generated in situ) have also shown high efficacy.[12] Additives such as HOBt (1-Hydroxybenzotriazole) are frequently used with carbodiimides to suppress side reactions and minimize racemization if chiral centers are present.[19][20]

Experimental Protocols

Protocol: Synthesis of 3-Bromo-4-fluorobenzoic Acid (from Fluorobenzene)

This protocol is adapted from the general method described in patent literature.[1]

-

Acylation: To a cooled (0-5 °C) suspension of aluminum chloride (1.5 mol) in a suitable solvent (e.g., dichloromethane), add fluorobenzene (1.0 mol). Add acetyl chloride (1.05 mol) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to complete the reaction.

-

Bromination: Cool the reaction mixture slightly and add bromine (1.5 mol) dropwise at a temperature of 90-100 °C. Stir the mixture at this temperature for 1 hour.

-

Work-up & Isolation: Carefully pour the hot reaction mixture onto ice. Filter the precipitated solid product (3-bromo-4-fluoroacetophenone), wash thoroughly with water.

-

Oxidation: Add the moist solid product to a technical sodium hypochlorite solution (approx. 1.7 L per mole of starting material). Stir the mixture for 1 hour at room temperature, then warm slowly to ~65 °C for 1 hour.

-

Final Product Isolation: Cool the mixture to room temperature. Separate any organic layer (chloroform byproduct). To the aqueous layer, add sodium bisulfite solution to quench any remaining hypochlorite. Acidify the solution to pH 2 with concentrated hydrochloric acid. The product, 3-bromo-4-fluorobenzoic acid, will precipitate as a colorless solid. Filter, wash with water, and dry. A yield of approximately 87% can be expected.[1]

Protocol: Synthesis of N-terthis compound (Acyl Chloride Method)

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-4-fluorobenzoic acid (1.0 eq) with thionyl chloride (2-3 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-3 hours until gas evolution ceases.

-

Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure to obtain the crude 3-bromo-4-fluorobenzoyl chloride as an oil or low-melting solid.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath. In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent. Add the amine solution dropwise to the acyl chloride solution.

-

Work-up: Allow the reaction to stir for several hours, warming to room temperature. Monitor by TLC for completion. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography as needed.

Conclusion

The synthesis of N-terthis compound hinges on the successful and regioselective preparation of its core precursor, 3-bromo-4-fluorobenzoic acid. While multiple synthetic avenues to this intermediate exist, the route beginning with the Friedel-Crafts acylation of fluorobenzene offers a scalable and cost-effective option. The final amidation step requires careful consideration of the steric hindrance presented by tert-butylamine, necessitating either the formation of a highly reactive acyl chloride intermediate or the use of modern, efficient coupling reagents. The choice of synthetic route will ultimately depend on factors such as starting material availability, required scale, and laboratory capabilities. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this and related compounds.

References

- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. Google Patents.

- Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

-

Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

- Process for the oxidation of aromatic methyl groups. Google Patents.

- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. Google Patents.

-

Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. Available at: [Link]

-

Amide formation from acyl chloride. Khan Academy. Available at: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

-

The preparation of amides. Chemguide. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

The Chemical Synthesis Applications of 3-Bromo-4-fluorobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Amine to Amide (via Acid Chloride). organic-chemistry.org. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Available at: [Link]

-

Supporting Information for a related synthesis. Available at: [Link]

-

3-Bromo-4-fluorobenzoyl chloride. PubChem. Available at: [Link]

-

Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Process for the preparation of 3-bromo-4- fluorotoluene. Google Patents.

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.

- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Google Patents.

-

Making carboxylic acids. Chemguide. Available at: [Link]

-

3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. Available at: [Link]

-

3-bromo-4-aminotoluene. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 2. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 3. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 4. US5527956A - Process for the oxidation of aromatic methyl groups - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 13. 3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 16. Khan Academy [khanacademy.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. hepatochem.com [hepatochem.com]

- 19. peptide.com [peptide.com]

- 20. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of T-Butyl 3-bromo-4-fluorobenzamide

Compound Profile and Risk Assessment

T-Butyl 3-bromo-4-fluorobenzamide is a solid, typically appearing as an off-white or light yellow powder.[1][2] While specific data for this exact compound is limited, the safety profile can be inferred from its structural motifs: a halogenated benzene ring and an amide functional group. Such structures warrant careful handling due to potential irritant and toxic properties.

A thorough risk assessment must be conducted before any procedure involving this compound. The causality behind this prerequisite is to proactively identify and mitigate potential hazards, ensuring that all necessary safety controls are in place before work begins.

Chemical and Physical Properties

A summary of key properties, aggregated from data on structurally similar compounds, is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrFNO | Inferred |

| Molecular Weight | 274.13 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | [1][2] |

| Storage Temperature | Keep in a dry, cool, and well-ventilated place | [1][3] |

Hazard Identification

Based on data for analogous compounds like 4-fluorobenzamide, this compound is anticipated to be hazardous.[4]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][4] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

The primary routes of exposure are inhalation of dust, dermal (skin) contact, and ocular (eye) contact.[5] Ingestion is also a potential route of exposure.[3][6] The presence of bromo- and fluoro- substituents on the aromatic ring necessitates caution, as halogenated organic compounds can possess unforeseen toxicological properties.[7]

Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) must guide all handling procedures. The primary defense is to minimize exposure through robust engineering controls, supplemented by appropriate PPE.

Engineering Controls

All manipulations of solid this compound must be performed within a certified chemical fume hood.[3] This is a non-negotiable control measure designed to contain airborne particulates and prevent inhalation, the most probable route of accidental exposure. The fume hood sash should be kept as low as possible during work.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. The following PPE is mandatory when handling this compound.[8]

| PPE Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[9] |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact.[8][9] Double-gloving is recommended for extended procedures. |

| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[8] |

| Footwear | Closed-toe shoes. | Protects feet from spills.[8] |

Standard Operating Procedures (SOP) for Safe Handling

A systematic workflow is essential to minimize risk. The following step-by-step protocol provides a self-validating system for safe handling.

Preparation and Weighing

-

Pre-use Inspection: Before starting, verify that the chemical fume hood is functioning correctly. Ensure an appropriate chemical spill kit and emergency contact information are readily accessible.

-

Don PPE: Put on all required PPE as detailed in Section 2.2.

-

Material Transfer: Transport the sealed container of this compound to the chemical fume hood in a secondary container.

-

Weighing: Carefully weigh the desired amount of the solid in the fume hood. Use a tared weigh boat or glassine paper. Avoid creating dust. If any material is spilled, decontaminate the surface immediately as per the spill response protocol (Section 4.1).

-

Container Sealing: Tightly close the primary container immediately after dispensing.[1][3]

Dissolution and Reaction Setup

-

Solvent Addition: Add the solvent to the reaction vessel containing the weighed solid inside the fume hood. This prevents the dispersal of dust.

-

Transfer to Reaction: If the reaction is to be performed outside the fume hood (e.g., in a glovebox), ensure the reaction vessel is securely sealed before transport.

-

Incompatibilities: this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Contact with these materials could lead to vigorous, exothermic reactions.

Post-Procedure Decontamination

-

Surface Cleaning: After use, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[1]

Visualizations

Risk Assessment Workflow

This diagram outlines the mandatory decision-making process before handling this compound.

Caption: Risk assessment and handling workflow.

Emergency Response Logic

This decision tree illustrates the immediate actions required in an emergency.

Caption: Decision tree for emergency response.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Spill Response

In the event of a spill, the priority is to ensure personnel safety and contain the material.

-

Evacuate: Alert others in the vicinity and evacuate the immediate area.

-

Contain: If safe to do so, prevent the spread of the solid.

-

Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[7]

-

Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7][10] Do not generate dust.

-

Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

-

Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[1] Wash the affected skin area immediately and thoroughly with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air.[1][11] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical assistance.[3]

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

-

Waste Segregation: As a halogenated organic compound, all waste containing this compound (including contaminated consumables, spill cleanup materials, and unreacted chemical) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][8]

-

Container Management: Waste containers must be kept tightly closed, stored in a well-ventilated area (preferably in secondary containment), and away from incompatible materials.[7]

-

Disposal: Arrange for disposal through your institution's certified hazardous waste management program.[6] Never dispose of this chemical down the drain or in regular trash.[8]

By integrating these safety protocols into all laboratory workflows, researchers can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

-

Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

-

Jackson State Community College. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134129827, tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

-

Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 920973, 3-bromo-N-(tert-butyl)-4-methylbenzamide. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. fishersci.com [fishersci.com]

- 7. campusoperations.temple.edu [campusoperations.temple.edu]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 10. fishersci.com [fishersci.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

N-tert-Butyl 3-bromo-4-fluorobenzamide: A Technical Guide for Advanced Synthesis and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-tert-Butyl 3-bromo-4-fluorobenzamide is a halogenated aromatic amide with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique constellation of functional groups—a bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a sterically hindering tert-butyl amide group for metabolic stability—makes it a valuable scaffold for library synthesis. This technical guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthetic methodology derived from established chemical principles, a survey of suppliers for its key precursor, and an expert analysis of its strategic applications in modern pharmaceutical research.

Compound Profile and Physicochemical Properties

N-terthis compound (CAS No. 1373232-34-7) is a substituted benzamide derivative. The strategic placement of its substituents provides a powerful toolkit for medicinal chemists. The bromine atom serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The N-tert-butyl group provides a bulky, lipophilic shield that can prevent metabolic degradation of the amide bond and improve cell membrane permeability.[4][5][6]

| Property | Value | Source |

| CAS Number | 1373232-34-7 | (Assigned) |

| Molecular Formula | C₁₁H₁₃BrFNO | (Calculated) |

| Molecular Weight | 274.13 g/mol | (Calculated) |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | 133-134°C (for the analogous 4-bromo isomer) | [7] |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, THF) | (Predicted) |

Synthesis Methodology: A Two-Step Approach

As a specialized reagent, N-terthis compound is not widely available commercially and is typically prepared on demand. The most logical and efficient synthetic strategy involves a two-step process: the synthesis of the key intermediate, 3-bromo-4-fluorobenzoic acid, followed by a robust amide coupling reaction.

Synthetic Workflow Overview

The retrosynthetic analysis points to 3-bromo-4-fluorobenzoic acid and tert-butylamine as the immediate precursors. The benzoic acid intermediate can be synthesized from readily available commodity chemicals like fluorobenzene.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. inhancetechnologies.com [inhancetechnologies.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

T-Butyl 3-bromo-4-fluorobenzamide: A Comprehensive Technical Guide for the Synthetic Chemist

Foreword: Unveiling a Key Synthetic Intermediate

In the intricate landscape of modern drug discovery and development, the strategic use of well-defined synthetic intermediates is paramount. These molecular building blocks are the linchpins in the construction of complex, biologically active molecules. T-Butyl 3-bromo-4-fluorobenzamide, a halogenated aromatic amide, has emerged as a significant player in this arena. Its unique substitution pattern—a bromine atom, a fluorine atom, and a sterically hindering tert-butyl amide group—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications as a pivotal intermediate in the synthesis of pharmaceutically relevant compounds. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties and Structural Attributes

This compound, with the CAS number 1033201-68-1, possesses a molecular formula of C₁₁H₁₃BrFNO.[1] A comprehensive understanding of its physicochemical properties is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1033201-68-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1] |

| Molecular Weight | 274.13 g/mol | [2] |

| Appearance | Predicted to be a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General knowledge |

The strategic placement of the substituents on the phenyl ring dictates the reactivity of the molecule. The fluorine atom at the 4-position and the bromine atom at the 3-position create a unique electronic and steric environment. The tert-butyl group on the amide nitrogen provides significant steric bulk, which can influence the conformational preferences of the molecule and the accessibility of the amide functionality.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through several reliable methods, primarily involving the formation of an amide bond between 3-bromo-4-fluorobenzoic acid and tert-butylamine. Two common and effective strategies are presented below.

Synthesis of the Precursor: 3-Bromo-4-fluorobenzoic Acid

The availability of the starting material, 3-bromo-4-fluorobenzoic acid, is crucial. A common synthetic route to this precursor involves the bromination of 4-fluorobenzaldehyde, followed by oxidation.[3][4][5]

Method A: The Acyl Chloride Route

This classic and robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with tert-butylamine. This approach is often high-yielding and straightforward to perform. A detailed protocol for a similar transformation suggests the reaction of a bromo-benzoyl chloride with tert-butylamine in a suitable solvent like methylene chloride.[6]

Step 1: Formation of 3-Bromo-4-fluorobenzoyl Chloride

-

To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C for dichloromethane or 110°C for toluene) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude 3-bromo-4-fluorobenzoyl chloride in an anhydrous solvent such as dichloromethane.

-

In a separate flask, dissolve tert-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in the same anhydrous solvent.

-

Cool the amine solution to 0°C in an ice bath.

-

Slowly add the solution of 3-bromo-4-fluorobenzoyl chloride to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the acyl chloride.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Method B: Direct Amide Coupling

Modern amide bond formation often utilizes coupling reagents that facilitate the reaction directly from the carboxylic acid, avoiding the need to form the acyl chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed for their high efficiency and mild reaction conditions.[7]

-

To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere, add HOBt (1.1 eq) and EDCI (1.1 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add tert-butylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of δ 1.4-1.5 ppm. The aromatic region should display signals corresponding to the three protons on the phenyl ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublets of doublets) in the range of δ 7.0-8.0 ppm. The N-H proton of the amide will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 52 ppm and the methyl carbons around δ 28 ppm. The aromatic carbons will resonate in the region of δ 115-140 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbonyl carbon of the amide is expected to appear in the downfield region, typically around δ 165-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretch: A strong absorption band in the region of 1640-1680 cm⁻¹ for the amide carbonyl group.

-

C-N stretch: An absorption in the range of 1210-1330 cm⁻¹.

-

C-F and C-Br stretches: These will appear in the fingerprint region (below 1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

This compound in Drug Discovery: A Versatile Intermediate

The true value of this compound lies in its utility as a synthetic intermediate. The presence of two distinct halogen atoms (bromine and fluorine) on the aromatic ring allows for selective and sequential functionalization, making it a valuable building block in the synthesis of more complex molecules.

Role in the Synthesis of Targeted Therapies

Halogenated aromatic compounds are frequently employed in the development of targeted therapies, including kinase inhibitors and other signaling pathway modulators. The bromine atom in this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The fluorine atom, on the other hand, can modulate the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to the target protein. The tert-butyl amide group can serve as a key pharmacophoric element or as a protecting group that can be removed under specific conditions.

While direct, publicly available examples of this compound being used in the synthesis of specific marketed drugs are limited, its structural motifs are present in numerous patented compounds in the field of medicinal chemistry. For instance, related bromo-fluoro-aromatic intermediates are key components in the synthesis of pyrethroid insecticides and other agrochemicals.[3]

Conclusion and Future Outlook

This compound stands as a testament to the importance of well-designed synthetic intermediates in the advancement of chemical and pharmaceutical sciences. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive building block for the construction of novel and complex molecular architectures. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of such versatile intermediates will undoubtedly become even more critical. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with the aim of empowering researchers to leverage its full potential in their synthetic endeavors.

Visualizations

Synthesis Workflow

Caption: Role as a versatile synthetic intermediate in drug discovery.

References

-

AA Blocks. (2019, December 5). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. [Link]

-

Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. [Link]

-

Chemsigma. 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1]. [Link]

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

- Google Patents.

- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

- Google Patents.

- Google Patents. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1746–1760. [Link]

Sources

- 1. 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1] | Chemsigma [chemsigma.com]

- 2. rsc.org [rsc.org]

- 3. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. US4348538A - Preparation of 3-bromo-4-fluoro-benzaldehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzamides Utilizing tert-Butyl 3-Bromo-4-fluorobenzamide

Introduction: The Strategic Importance of Substituted Benzamides and the Unique Utility of tert-Butyl 3-Bromo-4-fluorobenzamide

Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, engaging in critical hydrogen bonding and other non-covalent interactions with biological targets.[1][2] This diverse class of compounds has yielded drugs for a multitude of therapeutic areas, including antipsychotics, antiemetics, and more recently, targeted anticancer agents.[1][3]

The synthetic challenge in drug discovery often lies in the efficient and modular construction of diverse compound libraries to explore the structure-activity relationship (SAR). This necessitates the use of strategically functionalized building blocks that allow for the introduction of various substituents in a controlled manner. terthis compound emerges as a particularly valuable starting material in this context. Its design incorporates several key features:

-

Orthogonal Handles for Functionalization: The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

-

The Influence of the Fluoro Group: The fluorine atom at the 4-position is not merely a passive substituent. In medicinal chemistry, fluorine is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[6][7][8] Its high electronegativity can also influence the reactivity of the adjacent C-Br bond, potentially facilitating cross-coupling reactions.

-

A Labile Protecting Group: The tert-butyl group on the amide nitrogen serves as a robust protecting group that is stable under many reaction conditions, yet can be removed under relatively mild acidic or catalytic conditions.[9][10] This allows for further derivatization at the amide nitrogen should the synthetic strategy require it.